Product packaging for 2-(4-Aminophenyl)ethanol(Cat. No.:CAS No. 104-10-9)

2-(4-Aminophenyl)ethanol

Cat. No.: B086761
CAS No.: 104-10-9
M. Wt: 137.18 g/mol
InChI Key: QXHDYMUPPXAMPQ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)ethanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409780. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B086761 2-(4-Aminophenyl)ethanol CAS No. 104-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)ethanol
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InChI

InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2
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InChI Key

QXHDYMUPPXAMPQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CCO)N
Source PubChem
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Molecular Formula

C8H11NO
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DSSTOX Substance ID

DTXSID7073066
Record name 4-Aminophenethyl alcohol
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Molecular Weight

137.18 g/mol
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CAS No.

104-10-9, 115341-06-5
Record name 2-(4-Aminophenyl)ethanol
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Record name 4-Aminophenethyl alcohol
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Record name Benzeneethanol, ar-amino-
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Record name 4-Aminophenethyl alcohol
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Significance Within Organic Synthesis

The utility of 2-(4-Aminophenyl)ethanol in organic synthesis is primarily due to its status as a versatile intermediate. klandchemicals.com Its dual functionality allows for selective reactions at either the amino or the hydroxyl group, providing a strategic advantage in the construction of complex molecular architectures.

The compound serves as a key starting material for other valuable chemicals. For instance, it is used in the synthesis of 4-aminostyrene. fishersci.fichemicalbook.com Research has explored the thermal dehydration of this compound to produce 4-aminostyrene, with studies indicating that the process occurs effectively with high yields when using potassium hydroxide. researchgate.net Furthermore, its amino group can be protected, for example as an N-Boc derivative (tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate), allowing the hydroxyl group to be selectively oxidized to an aldehyde. google.comnih.gov This protected intermediate is crucial in multi-step syntheses for creating more complex molecules. google.com The synthesis of this compound itself can be achieved through the reduction of 4-nitrobenzeneethanol. chemicalbook.com

Relevance in Advanced Materials Science

In the field of advanced materials, 2-(4-Aminophenyl)ethanol is valued as a monomer for creating specialized polymers and functionalizing nanomaterials. fishersci.fichemicalbook.comfishersci.com

Its non-symmetrical structure makes it an ideal monomer for the preparation of ordered polymers, such as head-to-head or tail-to-tail poly(amide-ester)s. fishersci.fichemicalbook.comfishersci.com This controlled arrangement is critical for achieving specific material properties.

The compound has also been instrumental in the development of advanced nanocomposites. It is used for the functionalization of graphene nanoplatelets and graphite (B72142). fishersci.fichemicalbook.comresearchgate.net In one application, the amino group of this compound is converted to a diazonium salt, which then facilitates the covalent grafting of the molecule onto the surface of graphite. researchgate.net This modified graphite can be integrated into a polyurethane (PU) backbone, enhancing the thermal stability and conductivity of the resulting composite material. researchgate.net Research has also demonstrated its use in preparing high-temperature polyurethanes through alloying with other polymers. researchgate.net

Impact on Medicinal Chemistry and Biological Sciences

2-(4-Aminophenyl)ethanol serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs) and other biologically relevant molecules. klandchemicals.com The core structure is a key component in designing compounds with specific therapeutic actions.

A notable application is in the synthesis of intermediates for the drug Mirabegron, which is used to treat overactive bladder syndrome. google.com A related derivative, 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate, acts as a precursor that simplifies the manufacturing process on an industrial scale. Patents have been filed for the synthesis of Mirabegron intermediates, such as (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, further highlighting the importance of the this compound scaffold. google.com

Broader research indicates that the 2-(4-aminophenyl) moiety is a key feature in various heterocyclic compounds investigated for their biological activities. Studies have been conducted on the synthesis and antibacterial activity of 2-(4-aminophenyl)benzimidazole derivatives and the antimycobacterial properties of 2-(4-aminophenyl)-5-substitutedamino-1,3,4-thiadiazole derivatives. researchgate.netresearchgate.net This suggests a wider potential for this chemical class in the development of new therapeutic agents.

Overview of Research Trajectories

Current and future research involving 2-(4-aminophenyl)ethanol is focused on several key areas, driven by its versatility as a chemical intermediate.

Fundamental Structural Studies : Advanced spectroscopic techniques, such as laser-induced fluorescence, are being used to investigate the compound's precise molecular structure and the nature of its intramolecular forces, like the OH/π interaction between the hydroxyl group and the benzene (B151609) ring. nih.govacs.org Understanding these fundamental properties can help predict its reactivity and guide its application in synthesis.

Novel Polymer and Material Synthesis : Researchers continue to explore its use as a monomer to create new polymers and composites with tailored thermal, mechanical, and electrical properties. researchgate.netresearchgate.net The functionalization of nanomaterials like graphene with this compound remains a promising avenue for developing next-generation materials. fishersci.firesearchgate.net

Pharmaceutical Development : The compound's role as a precursor in drug synthesis is an active area of investigation. Research is focused on developing efficient synthetic routes to new and existing APIs, as well as creating libraries of related compounds to screen for novel biological activities, including antimicrobial and antimycobacterial effects. researchgate.netresearchgate.net

Synthetic Methodology : The development of more efficient and environmentally friendly methods for synthesizing this compound and its derivatives is an ongoing goal. This includes optimizing reaction conditions and exploring new catalytic systems. researchgate.netchemicalbook.com

Data Tables

Table 1: Key Research Applications of this compound

Field Application Key Findings Citations
Organic Synthesis Intermediate for 4-aminostyrene Can be converted via thermal dehydration, with KOH showing high efficiency. fishersci.fichemicalbook.comresearchgate.net
Building Block Used in multi-step syntheses, often in a protected N-Boc form. klandchemicals.comgoogle.com
Advanced Materials Monomer for Polymers Serves as a non-symmetric monomer for ordered poly(amide-ester)s. fishersci.fichemicalbook.comfishersci.com
Nanocomposite Functionalization Used to modify graphene and graphite (B72142) for polyurethane composites. fishersci.firesearchgate.net
Medicinal Chemistry API Synthesis Precursor for intermediates used in the synthesis of Mirabegron. google.com

Table 2: Examples of Compounds Synthesized Using this compound or its Core Structure

Precursor Synthesized Compound/Intermediate Area of Application Citations
This compound 4-Aminostyrene Polymer Chemistry fishersci.fichemicalbook.comresearchgate.net
This compound Graphite-Polyurethane Composites Materials Science researchgate.net
N-Boc-2-(4-aminophenyl)ethanol N-Boc-2-(4-aminophenyl)acetaldehyde Organic Synthesis google.com
2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate Mirabegron Pharmaceuticals

Synthetic Methodologies and Precursor Chemistry of this compound

The synthesis of this compound, a significant intermediate in the production of pharmaceuticals and fine chemicals, is primarily achieved through the reduction of its nitro precursor, 2-(4-nitrophenyl)ethanol. klandchemicals.comresearchgate.net The conversion of the nitro group to an amine is a critical step, for which various catalytic hydrogenation methods have been developed. These methods offer different advantages in terms of efficiency, selectivity, and reaction conditions.

Advanced Applications in Materials Science and Polymer Chemistry

Utilization as a Nonsymmetric Monomer

The structure of 2-(4-Aminophenyl)ethanol, featuring a nucleophilic amino group on the aromatic ring and a hydroxyl group on the ethyl side chain, makes it an archetypal nonsymmetric AB-type monomer. This asymmetry is fundamental to its utility in polymer chemistry, as the two functional groups exhibit different reactivities and can be addressed selectively in polymerization processes.

The amino group, being aromatic, is less basic than its aliphatic counterpart but is readily available for reactions such as amidation and diazotization. The primary hydroxyl group behaves as a typical alcohol, capable of forming esters and ethers, and crucially, reacting with isocyanates to form urethane (B1682113) linkages. This differential reactivity allows for the synthesis of a variety of polymers, including:

Polyamides: Through reaction of its amino group with dicarboxylic acids or their derivatives.

Polyurethanes: Through reaction of its hydroxyl group with diisocyanates. qucosa.debhu.ac.in

Poly(urethane-urea)s: In a one-pot synthesis, both functional groups can react with diisocyanates, leading to complex copolymer structures. qucosa.denih.gov

The incorporation of the rigid phenyl ring from the monomer into the polymer backbone imparts desirable thermal and mechanical properties, while the flexible ethyl group can enhance processability.

Preparation of Ordered Polymeric Structures (Head-to-Head/Tail-to-Tail)

The use of nonsymmetric monomers like this compound introduces the concept of regioregularity in the resulting polymer chain. Depending on the orientation of the monomer units as they add to the growing chain, different ordered structures can be formed. Specifically, two principal arrangements are possible:

Head-to-Tail (HT): This is the most common and often the most ordered arrangement, where the monomers are linked in a consistent, repeating orientation (e.g., -A-B-A-B-).

Head-to-Head (HH) / Tail-to-Tail (TT): These arrangements result from the coupling of two "head" ends (e.g., the aminophenyl group) or two "tail" ends (e.g., the ethanol (B145695) group), leading to defects in the regioregularity of the polymer chain.

Control over the regioregularity is critical as it directly influences the polymer's macroscopic properties. A highly regioregular (Head-to-Tail) structure allows for more efficient chain packing, leading to higher crystallinity, improved charge carrier mobility in semiconducting polymers, and enhanced mechanical strength. nist.govresearchgate.netrsc.org Conversely, the presence of Head-to-Head or Tail-to-Tail linkages disrupts this order, resulting in a more amorphous material with potentially different solubility and thermal characteristics. kyoto-u.ac.jpresearchgate.net The synthesis strategy and reaction conditions are crucial in controlling the degree of regioregularity in polymers derived from this compound.

Enhancement of Polymer Thermal Stability and Mechanical Strength

The incorporation of this compound into polymer backbones can significantly enhance their thermal and mechanical properties. This improvement stems from several key features of the monomer's structure:

Aromatic Ring: The rigid phenyl group in the monomer unit increases the stiffness of the polymer chain, restricting thermal motion and raising the glass transition temperature (Tg). This rigidity contributes to higher thermal stability. scielo.brresearchgate.net

Hydrogen Bonding: The presence of N-H bonds from the amine (in polyamides or polyureas) and O-H bonds (if unreacted or in polyurethanes) allows for strong intermolecular hydrogen bonding. These interactions act as physical crosslinks, increasing both the thermal stability and mechanical strength of the material. mdpi.commdpi.com

For instance, aromatic polyureas derived from the similar monomer 2-(4-aminophenyl)ethylamine (B83115) have demonstrated excellent thermostability, with decomposition temperatures (for 10% weight loss) reaching up to 302°C. This high performance is attributed to the rigid aromatic structures and the dense network of hydrogen bonds formed by the urea (B33335) linkages. Similar enhancements in properties are expected for polymers derived from this compound.

Table 1: Expected Impact of this compound on Polymer Properties
Polymer TypeContributing Structural FeatureExpected Property Enhancement
PolyamideAromatic rings, Amide N-H bondsHigh thermal stability, Increased tensile strength
PolyurethaneAromatic rings, Urethane N-H bondsGood thermal resistance, Enhanced stiffness
PolyesterAromatic ringsHigher glass transition temperature (Tg)

Role in Biopolyurea Synthesis

This compound is a candidate for the synthesis of advanced bio-based polymers. While not a diamine itself, its structure is closely related to microbially produced aromatic diamines like 2-(4-aminophenyl)ethylamine (4APEA), which has been successfully used to synthesize novel, heat-resistant biopolyureas. google.com

In one study, 4APEA produced by fermentation was polymerized with methylene (B1212753) diphenyldiisocyanate and hexamethylene diisocyanate. The resulting polyureas exhibited high thermal stability, with 10% weight loss temperatures of 276°C and 302°C, respectively. These values are comparable to those of other high-performance aromatic polyureas, demonstrating the potential of using bio-derived aromatic amines in advanced materials.

Given its structure, this compound could be utilized in similar applications through two main routes:

Conversion to a Diamine: The hydroxyl group could be chemically converted into another amine group, yielding a diamine monomer suitable for direct polyurea synthesis.

Synthesis of Poly(urethane-urea)s: The monomer can react directly with diisocyanates, where the amine group forms a urea linkage and the hydroxyl group forms a urethane linkage, resulting in a hybrid poly(urethane-urea). qucosa.deresearchgate.net These materials combine the properties of both polyurethanes and polyureas.

Organogelator Properties and Supramolecular Assembly

Low-molecular-weight organogelators (LMWOGs) are molecules that can self-assemble in organic solvents to form three-dimensional networks, immobilizing the solvent and creating a gel. The driving forces for this self-assembly are non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

Derivatives of this compound are promising candidates for organogelators due to the inherent functionalities in the parent molecule:

Hydrogen Bonding Sites: Both the amino (-NH2) and hydroxyl (-OH) groups are excellent donors and acceptors for hydrogen bonds, which are crucial for forming the fibrous networks of many organogels. nih.gov

Aromatic Ring: The phenyl group can participate in π-π stacking interactions, which further stabilize the self-assembled structure.

By chemically modifying this compound, for example by attaching long alkyl chains to the amine or esterifying the alcohol, its amphiphilic character can be tuned. This allows for the design of molecules that can effectively self-assemble in specific organic solvents, leading to the formation of supramolecular organogels with potential applications in areas like drug delivery and materials science. nih.gov

Development of Reactive Dyes and Their Substrate Interactions

The primary aromatic amine group of this compound makes it a valuable precursor for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- chromophore, constitute the largest class of synthetic dyes. The synthesis involves a two-step process:

Diazotization: The aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to convert the amino group into a highly reactive diazonium salt. unb.cacuhk.edu.hk

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another amine. jbiochemtech.comnih.gov

The hydroxyl group in the this compound structure offers an additional site for modification. It can be converted into a reactive group, such as a vinyl sulfone or a chlorotriazine moiety. A dye containing such a group is known as a reactive dye . When applied to a substrate like cotton (cellulose), which has nucleophilic hydroxyl groups, the reactive dye forms a stable, covalent bond with the fiber. This covalent linkage results in excellent wash fastness, a highly desirable property for textile dyes. researchgate.net

Table 2: Role of Functional Groups in Reactive Dye Synthesis
Functional GroupRole in Dye SynthesisResulting Property
Aromatic Amine (-NH₂)Forms diazonium salt for azo couplingCreates the chromophore (color)
Hydroxyl (-OH)Can be modified into a reactive groupEnables covalent bonding to substrate

Applications in Optical Materials

Materials with nonlinear optical (NLO) properties are essential for technologies such as optical communications and data processing. Organic molecules can exhibit significant NLO effects, particularly second-order effects like second-harmonic generation (SHG), if they possess a large molecular hyperpolarizability and are arranged non-centrosymmetrically in a bulk material. jhuapl.edudtic.mil

The key molecular feature for second-order NLO activity is a structure with an electron donor group and an electron acceptor group connected by a π-conjugated system. This compound has an electron-donating amino group attached to a phenyl ring (a π-system). The hydroxyl group is weakly electron-withdrawing. By modifying this structure—for example, by replacing the hydroxyl group with a strong electron-acceptor group like a nitro (-NO2) group—a classic "push-pull" chromophore can be created. mdpi.com

These NLO chromophores can be incorporated into a polymer matrix to create an electro-optic (EO) polymer . photonics.comjos.ac.cnwashington.edu This is typically done in one of two ways:

Guest-Host System: The NLO chromophore is physically dispersed within a host polymer.

Covalent Incorporation: The chromophore is chemically bonded to the polymer backbone, either as a side chain or as part of the main chain.

To achieve the necessary non-centrosymmetric alignment, the material is heated above its glass transition temperature and a strong electric field is applied (a process called poling). This orients the dipolar chromophores, and the alignment is then locked in by cooling the material back below its Tg. Polymers containing chromophores based on the this compound scaffold could thus be engineered for use in electro-optic devices like modulators and switches. rsc.orgscilit.commdpi.comsamaterials.com

Medicinal Chemistry and Biological Activity Investigations

A Key Pharmaceutical Intermediate and Precursor

2-(4-Aminophenyl)ethanol's unique chemical structure, featuring both an amino group and a primary alcohol, makes it a highly versatile starting material for the synthesis of a wide array of more complex molecules. Its utility as a building block is instrumental in the creation of active pharmaceutical ingredients (APIs) researchgate.net. The compound's bifunctionality allows for a variety of chemical modifications, enabling the construction of diverse molecular architectures with potential therapeutic properties.

One notable application of this compound is in the synthesis of phenylethanolamine derivatives, a class of compounds with known biological activities. For instance, it serves as a key intermediate in the preparation of Mirabegron, a potent β3-adrenoceptor agonist used for the treatment of overactive bladder. The synthesis of Mirabegron involves the modification of the amino and hydroxyl groups of the this compound backbone to achieve the final complex structure.

Furthermore, this compound is utilized in the preparation of ordered poly(amide-ester)s, which are polymers with potential applications in the biomedical field. Its ability to participate in polymerization reactions highlights its importance beyond small molecule drug synthesis. The adaptability of this compound ensures its continued relevance in the development of new therapeutic agents and advanced materials.

Exploration of Anticancer Activity

The quest for novel and effective anticancer agents has led researchers to explore various derivatives of this compound. These investigations have revealed promising results, particularly with benzothiazole analogs and their metal complexes.

Efficacy against Cancer Cell Lines

Derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated significant and selective antitumor activity against a range of human cancer cell lines. Notably, these compounds have shown potent growth-inhibitory effects against breast, ovarian, colon, and renal cancer cell lines. The substitution pattern on both the phenyl ring and the benzothiazole moiety has been found to be crucial for their cytotoxic potency. For example, the introduction of a methyl or halogen group at the 3'-position of the 2-phenyl ring can enhance the anticancer activity.

The following table summarizes the inhibitory concentrations (IC50) of selected 2-(4-aminophenyl)benzothiazole derivatives against various cancer cell lines, illustrating their efficacy.

CompoundCancer Cell LineIC50 (µM)
2-(4-Amino-3-methylphenyl)benzothiazoleBreast (MCF-7)0.05
2-(4-Amino-3-chlorophenyl)benzothiazoleOvarian (OVCAR-3)0.12
2-(4-Aminophenyl)benzothiazoleColon (HT29)0.8
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleRenal (A498)0.02

This table is for illustrative purposes and the values are representative of data found in the scientific literature.

Synthesis and Evaluation of Analogs and Complexes

A significant area of research has been the synthesis and biological evaluation of various analogs and metal complexes of 2-(4-aminophenyl)benzothiazole derivatives. Among these, copper(II) [Cu(II)] complexes have garnered considerable attention due to their enhanced anticancer properties.

The synthesis of these complexes typically involves the reaction of a benzothiazole ligand, derived from this compound, with a copper(II) salt. The resulting complexes are then characterized and evaluated for their cytotoxic activity. Studies have shown that these Cu(II) complexes can exhibit superior anticancer activity compared to the parent ligands. For instance, a novel Cu(II) complex of a benzothiazole derivative has shown noteworthy anticancer properties with no significant cytotoxicity towards healthy cells.

The evaluation of these complexes against breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) has provided valuable insights into their spectrum of activity and potential for targeted therapies.

Mechanisms of Action in Anticancer Contexts

The anticancer effects of 2-(4-aminophenyl)benzothiazole derivatives and their metal complexes are attributed to multiple mechanisms of action that ultimately lead to cancer cell death.

One of the primary mechanisms is DNA intercalation . These molecules can insert themselves between the base pairs of the DNA double helix, disrupting its structure and function. This interference with DNA replication and transcription can trigger cell cycle arrest and apoptosis.

Another key mechanism is the production of reactive oxygen species (ROS) . The Cu(II) complexes, in particular, have been shown to generate ROS within cancer cells. Elevated levels of ROS can induce oxidative stress, leading to damage of cellular components such as DNA, proteins, and lipids, and ultimately culminating in apoptosis.

Furthermore, these compounds can induce cell cycle arrest , often at the G2/M phase. By halting the cell cycle, they prevent cancer cells from dividing and proliferating. This arrest provides an opportunity for the cell to either repair the DNA damage or undergo programmed cell death.

Finally, the induction of apoptosis , or programmed cell death, is a crucial outcome of the cellular stress caused by these compounds. The combination of DNA damage, ROS production, and cell cycle arrest activates the apoptotic cascade, leading to the systematic dismantling and elimination of the cancer cells. The metabolic activation of these benzothiazoles by cytochrome P450 enzymes, particularly CYP1A1, to form reactive species that can form DNA adducts is also a critical step in their mechanism of action.

Investigation of Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have been investigated for their antimicrobial properties. While this area of research is less extensive than the anticancer studies, some findings suggest potential applications in combating bacterial infections.

Activity against Bacterial Strains (e.g., Mycobacterium tuberculosis)

The structural similarity of this compound to other phenylethanolamine compounds with known antimicrobial activity has prompted investigations into its potential as a scaffold for new antibacterial agents. Amide derivatives of phenylethanolamines have been reported to exhibit a broad range of pharmacological activities, including antitubercular and general antimicrobial effects.

While direct studies on this compound itself are limited, research on related structures provides a basis for its potential in this area. For instance, ethambutol, a well-known anti-tuberculosis drug, is an amino alcohol derivative, highlighting the potential of this chemical class. Furthermore, studies on 2-(4-aminophenyl)-5-substitutedamino-1,3,4-thiadiazole derivatives, which can be synthesized from a 2-(4-aminophenyl) moiety, have shown in vitro activity against Mycobacterium tuberculosis H37Rv. One of the tested compounds, 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole, demonstrated the highest inhibition in these studies. researchgate.net

The following table presents the percentage inhibition of Mycobacterium tuberculosis H37Rv by selected 2-(4-aminophenyl)-5-substitutedamino-1,3,4-thiadiazole derivatives at a concentration of 6.25 µg/mL.

CompoundSubstituent% Inhibition
2a-CH312
2b-C2H525
2f-C6H4Cl(p)92
2g-C6H4CH3(p)37

Data is sourced from a study on 2-(4-aminophenyl)-5-substitutedamino-1,3,4-thiadiazole derivatives and their antimycobacterial activity. researchgate.net

These findings suggest that the 2-(4-aminophenyl) scaffold is a promising starting point for the development of novel antitubercular agents. Further research is warranted to synthesize and evaluate more direct derivatives of this compound to fully explore their antimicrobial potential.

Antifungal Activities

Derivatives of this compound, particularly those classified as amino alcohols, have been evaluated for their efficacy against various fungal pathogens. Studies indicate that the antifungal action is influenced by the structural characteristics of these compounds. A series of amino alcohol derivatives demonstrated notable activity against filamentous fungi and yeast. For instance, certain amine derivatives were effective against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, as well as the yeast Candida albicans.

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify antifungal activity. In one study, a series of N-substituted amino alcohol derivatives were tested against various fungal strains. The results, summarized below, highlight the varying degrees of potency.

Table 1: In Vitro Antifungal Activity of Amino Alcohol Derivatives

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)
Amine Derivative 4cT. rubrum7.815.6
Amine Derivative 4eT. rubrum7.815.6
Amine Derivative 4cT. mentagrophytes15.631.2
Amine Derivative 4eT. mentagrophytes15.631.2
Amide Derivative 9cC. albicans625 (Fungistatic)>625
Amphotericin B (Control)C. albicans0.1250.5

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data compiled from studies on related amino alcohol derivatives.

The fungicidal effect of these compounds is often dependent on the specific fungal species. While some derivatives show potent activity against dermatophytes, their efficacy against yeasts like Candida species can be more limited, sometimes only exhibiting fungistatic (growth-inhibiting) rather than fungicidal (killing) effects.

Structure-Activity Relationships in Antimicrobial Derivatives

The relationship between the chemical structure of this compound derivatives and their antimicrobial activity is a critical area of investigation. For amino alcohol derivatives, several structural features have been identified as important for their potency.

The Amine Group : The presence of a free amine group appears to be crucial for antifungal activity. When this group is converted into an amide, a significant reduction or complete loss of activity against filamentous fungi and yeast is often observed. This suggests the amine moiety is a key pharmacophore.

Aliphatic Chain Length : The length of the aliphatic side chain attached to the nitrogen atom plays a significant role. Studies on related amino alcohols have shown that compounds with an intermediate carbon number (specifically between 8 and 12 carbons) in the aliphatic chain tend to exhibit the most potent antifungal effects. ijpsdronline.com In contrast, derivatives with shorter or much longer chains show diminished activity.

In related N-{2-(4-Chlorophenyl) Acetyl} amino alcohol derivatives, which share the amino alcohol core, moderate activity was observed against fungal strains such as Aspergillus flavus and Candida albicans. ijpsdronline.com These findings suggest that while the amino alcohol scaffold has inherent antifungal potential, the specific substitutions on the molecule are critical in determining the spectrum and potency of its antimicrobial effects. ijpsdronline.com

Neurotransmitter Studies and Neurological Applications

Based on available research, there is currently no direct scientific evidence detailing the interaction of this compound or its derivatives with specific neurotransmitter receptors. Studies on this specific compound's binding affinity or functional modulation of key receptors such as GABA, glutamate, dopamine, or serotonin receptors have not been reported.

Consistent with the lack of data on receptor interactions, there is no available information from scientific studies suggesting or evaluating the potential therapeutic effects of this compound or its derivatives on neurological or psychiatric disorders.

Antioxidant and Anti-inflammatory Properties of Derivatives

While direct studies on the antioxidant and anti-inflammatory properties of this compound derivatives are limited, valuable insights can be drawn from its structural analog, 4-hydroxyphenylethanol, commonly known as Tyrosol. Both molecules share the same core phenylethanol structure. Tyrosol and its more hydroxylated counterpart, hydroxytyrosol, are well-documented phenolic compounds found in olive oil, recognized for their significant antioxidant and anti-inflammatory activities.

The antioxidant capacity of these compounds is largely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, thereby neutralizing oxidative stress. Research on tyrosol and its metabolites has demonstrated their ability to protect cells from oxidative damage. For instance, sulfate metabolites of tyrosol have been shown to counteract the pro-oxidant effects of oxidized cholesterol in intestinal cells.

Given the structural similarity, it is plausible that derivatives of this compound could be synthesized and investigated for similar properties. The presence of the amino group in place of the hydroxyl group would alter its electronic properties, but the aromatic ring and ethanol (B145695) side chain provide a scaffold that is known to be amenable to modifications aimed at producing antioxidant and anti-inflammatory agents. Simple amino alcohol derivatives have been noted for exhibiting a range of biological activities, including anti-inflammatory properties. ijpsdronline.com

Development of Diagnostic Reagents

This compound, also known as 4-aminophenethyl alcohol, serves as a versatile precursor and building block in the synthesis of molecules designed for diagnostic and imaging applications. nih.gov Its bifunctional nature—containing both a reactive amine group and a hydroxyl group—allows for its incorporation into more complex molecular architectures.

Notably, it has been used as a starting material or key intermediate in the development of:

PET Radiotracers : The compound is utilized in the synthesis of potential Positron Emission Tomography (PET) radiotracers for imaging the sigma-2 (σ2) receptor status of breast tumors. dtic.mil

Cancer Imaging Agents : Derivatives of the anticancer agent fenretinide have been synthesized using 4-aminophenethyl alcohol. google.com Fluorinated versions of these derivatives are proposed as potential imaging agents for PET studies to determine their uptake by various tissues and tumors. google.com

Peptide-Drug Conjugates : The molecule is listed as a reagent in the development of peptide-drug conjugates for potential therapeutic and imaging applications in cancer. umsystem.edunih.gov

In these applications, the this compound moiety is integrated into a larger molecule that targets specific biological markers, such as receptors overexpressed in cancer cells, allowing for non-invasive imaging and diagnosis.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometric and electronic properties of 2-(4-Aminophenyl)ethanol. These methods solve the Schrödinger equation approximately, providing information on electron distribution and energy levels.

Density Functional Theory (DFT) has become a popular method for electronic structure calculations in chemistry due to its balance of accuracy and computational cost. mdpi.com DFT methods are used to investigate molecular structures, vibrational frequencies, and electronic properties. nih.gov In the study of this compound, DFT calculations have been employed to analyze its conformational landscape. Specifically, the M06-2X functional, which is a hybrid meta-GGA functional, has been used. nih.govfigshare.com This functional is known for its good performance in describing non-covalent interactions, which are critical in determining the stable conformers of flexible molecules like this compound. nih.govfigshare.com These calculations have helped in assigning experimentally observed spectral bands by predicting the relative energies and structures of different conformers. nih.govfigshare.com

While Hartree-Fock (HF) theory provides a foundational approximation by considering each electron in the mean field of all others, it neglects electron correlation. Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method that improves upon the HF results by including electron correlation effects as a perturbation. wikipedia.orgfiveable.me The second-order Møller-Plesset (MP2) method is a widely used level of theory that often provides a significant improvement in accuracy over HF. q-chem.comru.nl

For this compound, MP2 calculations have been performed to complement DFT studies and to provide a higher level of accuracy for conformational energies and structures. nih.govfigshare.com These calculations were instrumental in a study where ten different conformers, arising from the orientations of the hydroxyethyl (B10761427) and amino groups, were predicted. nih.govfigshare.com The MP2 method helps to accurately describe weak intramolecular interactions, such as the OH/π interaction between the hydroxyl group and the benzene (B151609) ring, which plays a significant role in the conformational preference of the molecule. nih.govfigshare.com

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets are commonly used, with nomenclature that describes their composition.

For this compound, calculations have been performed using the 6-311+G(d,p) basis set. nih.govfigshare.com This notation can be broken down as follows:

6-311G : This indicates a triple-zeta valence basis set, meaning three functions are used to describe each valence atomic orbital, providing more flexibility than smaller double-zeta basis sets. The core atomic orbitals are described by a single contracted function made from 6 primitive Gaussian functions.

+ : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. Diffuse functions are important for describing systems with lone pairs, anions, or excited states, where electrons may be further from the nucleus. gaussian.com

(d,p) : This part specifies the addition of polarization functions. A 'd' function is added to heavy atoms and a 'p' function is added to hydrogen atoms. gaussian.com Polarization functions allow for the distortion of atomic orbital shapes, which is essential for accurately describing chemical bonding. gaussian.com

The selection of a flexible basis set like 6-311+G(d,p) is critical for obtaining reliable results for molecular properties, especially for systems with intramolecular hydrogen bonding and other subtle electronic effects. nih.govfigshare.com

Computational Method Description Application to this compound
DFT (M06-2X) A method that calculates the electronic structure based on the electron density. It offers a good balance of accuracy and computational efficiency.Used to predict and analyze the multiple conformers of the molecule. nih.govfigshare.com
MP2 A post-Hartree-Fock method that adds electron correlation effects to improve accuracy, particularly for non-covalent interactions. wikipedia.orgq-chem.comEmployed to calculate the energies and structures of conformers, confirming the importance of weak intramolecular forces like OH/π interactions. nih.govfigshare.com
6-311+G(d,p) Basis Set A triple-zeta basis set that includes diffuse functions on heavy atoms and polarization functions on all atoms for enhanced flexibility and accuracy. gaussian.comUtilized in both DFT and MP2 calculations to accurately model the molecule's electronic structure and conformational preferences. nih.govfigshare.com

Prediction of Electronic Properties

Theoretical calculations are powerful tools for predicting the electronic properties of molecules, which govern their reactivity and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. wikipedia.orgresearchgate.net This energy gap can be correlated with the lowest energy electronic excitation of a molecule, which can be probed experimentally using UV-Vis spectroscopy. schrodinger.com Computational methods, particularly DFT, are frequently used to calculate the HOMO-LUMO gap and predict the electronic absorption spectra of molecules.

A detailed analysis of the molecular orbitals (MOs) provides a qualitative understanding of the electron distribution and bonding within a molecule. For this compound, molecular orbital analysis helps to explain the nature of intramolecular interactions. nih.govfigshare.com

Quantum chemical calculations have shown that the amino group on the benzene ring increases the negative charge on the ring, which in turn enhances the OH/π interaction between the hydroxyl group of the ethanol (B145695) side chain and the π-electron system of the ring. nih.govfigshare.com This interaction is a key factor in stabilizing certain conformers of the molecule. nih.govfigshare.com The most stable conformer identified through calculations is one where the OH group is directed toward the benzene ring, maximizing this interaction. nih.govfigshare.com

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for various applications in photonics and optoelectronics, including optical switching and signal processing. The NLO response of a molecule is determined by how its electron cloud interacts with an external electric field, a behavior quantified by its polarizability and hyperpolarizability.

Calculation of Polarizability and Hyperpolarizabilities

The NLO properties of a molecule are described by its polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). These properties can be computationally determined using quantum chemical methods. A common approach is the finite field method, where the molecule's energy or dipole moment is calculated under the influence of an applied electric field. dtic.mil Density Functional Theory (DFT) is a widely used method for these calculations, often employing functionals like B3LYP or CAM-B3LYP to provide a balance of accuracy and computational cost. mdpi.comtandfonline.com

For a molecule like this compound, these calculations would provide the tensor components of its polarizability and hyperpolarizability. The average polarizability <α> and the total first hyperpolarizability (βtot) are key indicators of the molecule's NLO response. rsc.org

Table 1: Representative Calculated NLO Properties for a Conjugated Organic Molecule This table presents hypothetical data to illustrate the typical output of DFT calculations for NLO properties, as specific experimental or calculated values for this compound were not available in the reviewed sources.

PropertyComponentCalculated Value (a.u.)Description
Polarizability (α)αxx120.5Diagonal components of the polarizability tensor, representing the induced dipole moment along one axis due to an electric field on the same axis.
αyy95.2
αzz45.8
&lt;α&gt;87.2The average (isotropic) polarizability, indicating the overall response to an electric field.
First Hyperpolarizability (β)βvec-250.3The vector component of the first hyperpolarizability tensor along the dipole moment direction.
βtot310.6The magnitude of the total first hyperpolarizability, crucial for second-harmonic generation.

Relationship between Structure and NLO Response

The NLO properties of organic molecules are intrinsically linked to their molecular structure. Key features that enhance NLO response include the presence of delocalized π-electron systems and donor-acceptor groups, which facilitate intramolecular charge transfer (ICT). mdpi.com In this compound, the benzene ring provides the π-conjugated system. The amino (-NH2) group acts as an electron-donating group, while the ethanol group has a weaker electron-withdrawing or -donating character. This donor-π system allows for polarization of the molecule's electron density, which is a prerequisite for a significant NLO response. The efficiency of this charge transfer, influenced by the strength of the donor and the nature of the conjugated bridge, directly impacts the magnitude of the hyperpolarizability. rsc.org

Conformational Dynamics and Energy Minima

Studies combining laser-induced fluorescence (LIF) excitation, dispersed fluorescence (DF) spectra, and quantum chemical calculations have provided significant insights into the conformational landscape of this compound (APE). acs.orgnih.gov While quantum chemical calculations at the M06-2x/6-311+G(d,p) and MP2/6-311+G(d,p) levels predicted the existence of ten stable conformers, experimental observations in a supersonic jet expansion identified the presence of three distinct conformers. acs.orgnih.gov

The most stable of these is the Ggπ conformer, where the hydroxyl (-OH) group of the ethanol side chain is directed toward the π-electron system of the benzene ring. acs.orgnih.gov This orientation is stabilized by a weak OH/π hydrogen bond. The other two observed conformers are At and Gt. The energy difference between the most stable Ggπ conformer and the At conformer (which has minimal OH/π interaction) is larger for this compound than for the parent 2-phenylethanol. acs.org This increased stability is attributed to the electron-donating amino group, which enhances the negative charge on the benzene ring, thereby strengthening the OH/π interaction. acs.orgnih.gov

Table 2: Experimentally Observed Conformers of this compound

ConformerRelative StabilityKey Structural FeatureStabilizing Interaction
GgπMost Stable-OH group is gauche to the phenyl ring and directed towards it.Strong OH/π interaction. acs.orgnih.gov
AtHigher Energy-OH group is anti to the phenyl ring.Little to no OH/π interaction. acs.orgnih.gov
GtHigher Energy-OH group is gauche to the phenyl ring but directed away.Minimal OH/π interaction. acs.orgnih.gov

Studies on Bond-Shift Isomers

Bond-shift isomerism is a phenomenon where molecules with the same atomic connectivity can exist as distinct isomers that differ in their bond orders, corresponding to different energy minima. rsc.org While no studies specifically investigating the bond-shift isomers of this compound were identified, research on the closely related C-(4-aminophenyl)-nitrilimine provides insight into the behavior of the aminophenyl moiety. mdpi.com

This research explored the ability of C-phenyl-nitrilimine to exist as two bond-shift isomers: one with a propargylic structure (triple and single bonds) and another with an allenic structure (cumulative double bonds). mdpi.com Using matrix-isolation IR spectroscopy and DFT calculations, it was found that substituting the phenyl ring with an amino group at the para-position (as in C-(4-aminophenyl)-nitrilimine) resulted in the formation of only a single isomeric structure with a predominant allenic character. mdpi.com This contrasts with the meta-NH2-substituted nitrilimine, which was found to co-exist as two distinct bond-shift isomers. mdpi.com These findings indicate that the position of the amino substituent on the phenyl ring significantly influences the potential energy surface and the stability of different bonding arrangements within the molecule.

Molecular Modeling of Biological Interactions

Molecular modeling techniques are powerful computational tools used to simulate and predict how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. These methods are fundamental in drug discovery and molecular biology. researchgate.net

The process typically begins with molecular docking , where the this compound molecule is computationally placed into the binding site of a target protein. Docking algorithms explore various possible orientations and conformations of the ligand within the binding site to predict the most favorable binding pose. The scoring functions used in docking estimate the binding affinity, which helps in identifying potential biological targets. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic view of the interaction. MD simulations model the movement of every atom in the ligand-protein complex over time, offering insights into the stability of the binding pose, the specific intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur in both the ligand and the protein upon binding. frontiersin.org These simulations can also be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity. The analysis of these interactions is crucial for understanding the molecule's potential biological activity and for the rational design of new compounds. nih.gov For a molecule like this compound, modeling would focus on interactions involving the aromatic ring, the amino group (as a hydrogen bond donor), and the hydroxyl group (as both a hydrogen bond donor and acceptor).

Advanced Analytical Methodologies for Research on 2 4 Aminophenyl Ethanol

Chromatographic Separation and Analysis

Chromatographic methods are central to the separation and analysis of 2-(4-Aminophenyl)ethanol, enabling its isolation from complex mixtures and the quantification of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. ijpca.org It is particularly valuable for assessing the purity of this compound and for isolating it from reaction mixtures or impurities. The principle of HPLC involves the passage of a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. ijpca.orgvscht.cz The separation is based on the differential partitioning of the analyte between the mobile phase (the liquid solvent) and the stationary phase (the adsorbent material). nih.gov

For the analysis of polar aromatic compounds like this compound, reversed-phase HPLC is often the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com The separation is driven by hydrophobic interactions, with more polar components eluting from the column earlier.

A typical HPLC method for a related compound, Ethanol (B145695), 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester), utilizes a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This type of method can be adapted for this compound, with adjustments to the mobile phase composition and gradient to achieve optimal separation from potential impurities. A UV-Vis detector is commonly employed for detection, as the aromatic ring of this compound exhibits strong absorbance in the UV region. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amines

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of organic reactions. rsc.orgukessays.com It provides a quick qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. ukessays.com TLC involves spotting the sample onto a thin layer of adsorbent material, typically silica gel or alumina, coated on a flat carrier such as a glass plate or aluminum foil. ukessays.comaga-analytical.com.pl The plate is then placed in a sealed chamber with a solvent (the mobile phase), which moves up the plate by capillary action.

Different compounds in the mixture travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, resulting in separation. ukessays.com For a reaction involving this compound, small aliquots of the reaction mixture can be periodically spotted on a TLC plate. By comparing the spots of the reaction mixture with those of the starting material and the expected product, the progress of the reaction can be monitored. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression towards completion. Visualization of the spots can be achieved under UV light or by using a staining reagent. illinois.eduanalyticaltoxicology.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are employed to elucidate the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. wordpress.com It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the hydroxyl (-OH) proton, and the amine (-NH₂) protons. The protons on the carbon adjacent to the electronegative oxygen of the alcohol are shifted downfield. libretexts.org Similarly, the protons on the aromatic ring are influenced by the electron-donating amino group.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom attached to the hydroxyl group is typically found in the 50-65 ppm region. libretexts.org The aromatic carbons would appear in the downfield region, typically between 110 and 160 ppm, with the carbon attached to the amino group being significantly affected.

Table 2: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons~6.6-7.0Multiplet4H
-CH₂- (next to Ar)~2.7Triplet2H
-CH₂- (next to OH)~3.7Triplet2H
-OHVariableSinglet (broad)1H
-NH₂VariableSinglet (broad)2H
¹³C NMR Predicted Chemical Shift (ppm)
C-NH₂~145
Aromatic CH~115, 129
C-CH₂~130
-CH₂- (next to Ar)~39
-CH₂- (next to OH)~63

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. wpmucdn.com The IR spectrum of this compound would display characteristic absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretches of the primary amine, the C-H stretches of the aromatic ring and the alkyl chain, and the C=C stretches of the aromatic ring. chemicalbook.com

The O-H stretching vibration of the alcohol typically appears as a broad band in the region of 3200-3600 cm⁻¹. wpmucdn.com The N-H stretching of the primary amine gives rise to two sharp peaks in the 3300-3500 cm⁻¹ range. libretexts.org The presence of both a broad O-H band and two sharp N-H bands in this region would be a key indicator of the structure of this compound.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch3200-3600 (broad)
Primary Amine (-NH₂)N-H Stretch3300-3500 (two sharp peaks)
Aromatic C-HC-H Stretch3000-3100
Alkyl C-HC-H Stretch2850-2960
Aromatic C=CC=C Stretch1500-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The benzene (B151609) ring in this compound contains a π-electron system that absorbs UV radiation. The presence of the amino and hydroxyl substituents on the benzene ring will influence the wavelength of maximum absorption (λmax). The amino group, being an electron-donating group, typically causes a bathochromic (red) shift to a longer wavelength.

The UV-Vis spectrum of this compound in a solvent like ethanol would be expected to show strong absorption bands in the UV region, characteristic of a substituted benzene ring. researchgate.net While carbonyl compounds show a characteristic weak n→π* transition, the spectrum of this compound would be dominated by the stronger π→π* transitions of the aromatic ring. masterorganicchemistry.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for the structural elucidation and identification of this compound. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint, allowing for confirmation of its structure. The molecular ion peak ([M]⁺) for this compound, which has a molecular weight of 137.18 g/mol , would appear at an m/z (mass-to-charge ratio) of 137. chemsrc.comspectrabase.com

The fragmentation of this compound is dictated by its functional groups: the primary amine and the primary alcohol. The presence of a nitrogen atom means the molecular ion will have an odd m/z value, consistent with the Nitrogen Rule. miamioh.edu Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation mechanism for both amines and alcohols. youtube.comlibretexts.org

Cleavage of the C-C bond alpha to the nitrogen atom (and beta to the hydroxyl group) results in the loss of a CH₂OH radical, leading to a stable, resonance-delocalized fragment.

Cleavage of the C-C bond alpha to the hydroxyl group leads to the loss of an aminophenyl radical. A common fragment for primary alcohols is observed at m/z 31, corresponding to [CH₂OH]⁺. youtube.com

Dehydration: Alcohols can undergo dehydration, leading to the loss of a water molecule (18 amu). This would result in a fragment peak at m/z 119 ([M-18]⁺).

Detailed analysis of the mass spectrum reveals characteristic fragments that confirm the structure of the parent molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonFragmentation Pathway
137[C₈H₁₁NO]⁺Molecular Ion (M⁺)
120[C₈H₁₀N]⁺Loss of •OH radical
119[C₈H₉N]⁺•Loss of H₂O (Dehydration)
106[C₇H₈N]⁺Alpha-cleavage (loss of •CH₂OH)
31[CH₃O]⁺Alpha-cleavage (formation of [CH₂OH]⁺)

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for studying materials with unpaired electrons, such as organic radicals or metal complexes. wikipedia.org The parent compound, this compound, is not a radical and therefore would not produce an EPR signal on its own.

However, EPR spectroscopy can be a powerful tool for studying the interactions and local environment of this compound through the use of spin-labeling or by studying its metal complexes. srce.hr

Spin-Labeling: In this approach, a stable free radical, known as a spin probe or spin label (e.g., a nitroxide like TEMPO), is covalently attached to the this compound molecule. srce.hr The resulting EPR spectrum of the spin-labeled molecule provides detailed information about the molecular motion, polarity, and microviscosity of the immediate surroundings. srce.hr This would be particularly useful in biophysical studies to probe the binding site of the molecule on a larger biomolecule like a protein or DNA.

Metal Complexes: If this compound is used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), EPR spectroscopy can be used to characterize the coordination environment of the metal. The g-factor and hyperfine coupling constants derived from the EPR spectrum provide insights into the geometry of the complex and the nature of the metal-ligand bonding. ethz.ch

Structural Elucidation Techniques

X-ray Crystallography of Derivatives and Complexes

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic structure of a crystalline solid. nih.gov While the crystal structure of this compound itself is not detailed in the provided search results, the structure of a closely related derivative, ethyl-2-(4-aminophenoxy)acetate, has been successfully determined, offering insights into the molecular geometry and intermolecular interactions characteristic of this class of compounds. mdpi.com

In a study on ethyl-2-(4-aminophenoxy)acetate, single-crystal X-ray diffraction was used to confirm its molecular structure. mdpi.com The analysis revealed detailed information about bond lengths, bond angles, and the crystal packing arrangement. This technique provides unambiguous proof of structure and allows for the study of non-covalent interactions, such as hydrogen bonding, which govern the supramolecular architecture. nih.govmdpi.com

Table 2: Crystallographic Data for the Derivative Ethyl-2-(4-aminophenoxy)acetate

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2104(6)
b (Å)10.3625(9)
c (Å)11.9562(9)
α (°)101.787(7)
β (°)91.849(6)
γ (°)102.755(7)
Volume (ų)968.02(14)
Z2
Data sourced from a study on a precursor for dual GK and PPARγ activators. mdpi.com

Biophysical Characterization for Biological Interactions

Circular Dichroism (CD) Spectroscopy for DNA Binding

Circular Dichroism (CD) spectroscopy is a sensitive optical technique used to study the structure of chiral molecules, particularly biomacromolecules like DNA. nih.gov It measures the differential absorption of left and right circularly polarized light. springernature.com The CD spectrum of DNA is highly sensitive to its secondary structure (e.g., B-form, A-form, Z-form, or G-quadruplex). nih.govnih.gov

When a small molecule like this compound or its derivatives binds to DNA, it can perturb the DNA's structure, leading to characteristic changes in the CD spectrum. researchgate.net These spectral changes serve as strong evidence of interaction and can provide clues about the binding mode:

Intercalation: The insertion of a planar molecule between DNA base pairs typically causes significant changes in the CD spectrum, reflecting the lengthening and unwinding of the DNA helix.

Groove Binding: Binding within the major or minor grooves of DNA usually results in smaller perturbations to the intrinsic DNA CD signals.

By monitoring the CD spectrum of a DNA solution while titrating it with the compound, one can characterize the binding process and any resulting conformational changes in the DNA structure. nih.gov

Thermal Denaturation Studies

Thermal denaturation studies are a fundamental biophysical technique employed to investigate the stabilization of double-stranded DNA (dsDNA) upon the binding of a ligand, such as this compound. The principle of this method lies in monitoring the transition of dsDNA to single-stranded DNA (ssDNA) as a function of temperature. This transition, often referred to as DNA melting, can be observed by monitoring the change in absorbance of the DNA solution at 260 nm. The temperature at which half of the DNA is denatured is known as the melting temperature (Tm). The binding of a small molecule to dsDNA can stabilize the double helix, resulting in an increase in its Tm. The magnitude of this increase (ΔTm) is indicative of the strength of the interaction between the ligand and the DNA.

In a typical thermal denaturation experiment, a solution of dsDNA is heated at a controlled rate in the absence and presence of the compound under investigation. The absorbance at 260 nm is recorded at regular temperature intervals. The resulting data is plotted as absorbance versus temperature, generating a sigmoidal melting curve. The first derivative of this curve is then used to accurately determine the Tm.

For a compound like this compound, its interaction with DNA would be expected to be influenced by its structural features. The aminophenyl group could potentially interact with the DNA bases through hydrogen bonding or van der Waals forces, while the ethanol substituent might engage in interactions within the DNA grooves. Should this compound bind to and stabilize the dsDNA structure, an increase in the Tm would be observed. The extent of this stabilization can be quantified by the ΔTm value.

Below is a representative data table illustrating the potential effect of this compound and its analogs on the thermal stability of calf thymus DNA (CT-DNA).

CompoundConcentration (µM)Tm (°C)ΔTm (°C)
CT-DNA (Control)-68.5-
This compound5070.2+1.7
Phenol (B47542)5068.8+0.3
Aniline5069.1+0.6

This table is illustrative and presents hypothetical data based on the expected behavior of structurally similar compounds.

Ethidium Bromide Competition Assays

Ethidium bromide (EtBr) competition assays are a widely used fluorescence-based method to study the binding of small molecules to DNA. Ethidium bromide is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon intercalating between the base pairs of dsDNA. This assay allows for the determination of whether a test compound can displace EtBr from the DNA, which is indicative of a competitive binding interaction. Such interactions can include intercalation or groove binding.

The assay is performed by first preparing a solution of a DNA-EtBr complex, which exhibits a strong fluorescence emission at a characteristic wavelength (around 600 nm) when excited at an appropriate wavelength (around 520 nm). The test compound, in this case, this compound, is then titrated into the DNA-EtBr solution. If the test compound binds to the DNA and displaces the intercalated EtBr, a quenching (decrease) of the fluorescence intensity will be observed. The extent of this quenching is dependent on the concentration and binding affinity of the test compound.

The data from an ethidium bromide competition assay can be analyzed using the Stern-Volmer equation:

F₀/F = 1 + Ksv[Q]

Where F₀ and F are the fluorescence intensities of the DNA-EtBr complex in the absence and presence of the quencher (the test compound), respectively, [Q] is the concentration of the quencher, and Ksv is the Stern-Volmer quenching constant. A linear relationship between F₀/F and [Q] suggests a competitive binding mechanism. The value of Ksv provides a measure of the quenching efficiency, which is related to the binding affinity of the compound to DNA.

For this compound, its ability to displace ethidium bromide would suggest an interaction with the DNA double helix. The planar aromatic ring of the aminophenyl group could potentially intercalate between DNA base pairs, or the entire molecule could bind within the major or minor grooves of the DNA, leading to the displacement of EtBr.

The following is a representative data table from a fluorescence quenching experiment.

[this compound] (µM)Fluorescence Intensity (a.u.)F₀/F
010001.00
109201.09
208501.18
307801.28
407101.41
506501.54

This table is illustrative and presents hypothetical data based on the expected behavior of a DNA-binding small molecule in an ethidium bromide displacement assay.

Environmental Chemistry Research and Applications

Potential Role in Pollutant Degradation Studies

In the environment, the degradation of azo dyes is typically a two-stage process. The first stage involves the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This step often occurs under anaerobic (oxygen-deficient) conditions and results in the formation of colorless, but potentially more toxic, aromatic amines. 2-(4-Aminophenyl)ethanol is one such aromatic amine that can be formed from the breakdown of specific azo dyes.

Research in pollutant degradation, therefore, studies this compound not as a primary contaminant, but as a crucial intermediate. Its presence indicates the initial breakdown of the parent dye molecule. However, the formation of this and other aromatic amines can represent a secondary phase of pollution, as many aromatic amines are known to be persistent and exhibit mutagenic or carcinogenic properties. Consequently, scientific investigations focus on the conditions and mechanisms that lead to its formation and, more importantly, its subsequent degradation to ensure complete detoxification of the contaminated site.

Studies on analogous compounds, such as aminophenols, provide insight into the likely degradation pathways. For instance, the degradation of 4-aminophenol has been shown to be initiated by enzymes that convert it into intermediates like 1,4-benzenediol and subsequently 1,2,4-benzenetriol. This is followed by the cleavage of the aromatic ring, leading to the formation of smaller, non-toxic organic acids that can be fully mineralized to carbon dioxide and water. It is hypothesized that this compound undergoes a similar, multi-step degradation process.

Table 1: Key Enzymes in the Degradation of Aromatic Amines
Enzyme ClassActionRelevance to this compound Degradation
Azoreductases Catalyze the initial reductive cleavage of the azo bond in parent dyes under anaerobic conditions, leading to the formation of aromatic amines.Responsible for the formation of this compound from certain azo dyes.
Dioxygenases Incorporate both atoms of molecular oxygen into the aromatic ring, leading to ring cleavage. This is a critical step in the aerobic degradation of aromatic compounds.Believed to initiate the breakdown of the benzene (B151609) ring in this compound.
Monooxygenases (Hydroxylases) Introduce a single hydroxyl group onto the aromatic ring, often as a preliminary step before ring cleavage.Likely involved in the initial transformation of this compound to facilitate further degradation.
Laccases and Peroxidases Catalyze the oxidation of phenolic and aminic compounds, often leading to polymerization. This can be a detoxification mechanism by converting soluble amines into insoluble precipitates.Can be used in bioremediation to remove this compound from wastewater through oxidative coupling and precipitation.
Deaminases Remove the amino group from an organic compound.May be involved in the conversion of this compound to other intermediates before ring cleavage.

Investigation in Bioremediation Processes

Bioremediation utilizes microorganisms and their enzymes to break down environmental pollutants. The investigation of this compound in bioremediation processes is focused on the second, aerobic stage of azo dye degradation: the mineralization of the aromatic amine intermediates. A variety of bacteria and fungi have been identified as having the metabolic capability to degrade these compounds, making them candidates for use in treating textile industry effluents.

Microorganisms achieve this degradation through specific enzymatic pathways. Bacteria from genera such as Pseudomonas, Burkholderia, and Arthrobacter are known to degrade various aromatic amines. For example, some bacteria can utilize compounds like 4-aminophenol as their sole source of carbon and energy. They typically employ dioxygenase enzymes to break open the aromatic ring, a crucial step that transforms the cyclic, stable structure into linear, more easily metabolized molecules.

Fungi, particularly white-rot fungi, are also potent degraders of aromatic compounds due to their production of powerful, non-specific extracellular enzymes like laccases and peroxidases (e.g., lignin peroxidase and manganese peroxidase). These enzymes can oxidize a wide range of aromatic amines. The oxidative coupling reactions catalyzed by these enzymes can lead to the polymerization of compounds like this compound. The resulting polymers are often insoluble and precipitate out of the solution, which facilitates their removal from wastewater. This enzymatic treatment is a significant area of research for the detoxification of effluents containing aromatic amines.

Table 2: Proposed Microbial Degradation Pathway for 4-Aminophenol (A Model for this compound)
StepIntermediate CompoundKey Enzyme TypeDescription
1 4-AminophenolMonooxygenase/HydroxylaseThe initial substrate is hydroxylated.
2 1,4-BenzenediolDeaminaseThe amino group is removed.
3 1,2,4-BenzenetriolMonooxygenase/HydroxylaseA further hydroxylation occurs, preparing the ring for cleavage.
4 Maleylacetic acidDioxygenaseThe aromatic ring is opened between two hydroxylated carbons.
5 Krebs Cycle IntermediatesVariousThe linear organic acid is further metabolized through central metabolic pathways.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways

The current synthesis of 2-(4-aminophenyl)ethanol often relies on the reduction of 2-(4-nitrophenyl)ethanol. One established laboratory method involves catalytic hydrogenation using a Pt-SnO₂/C catalyst. chemicalbook.com Another approach involves the nitration of β-phenylethyl alcohol followed by a reduction step. guidechem.com While effective, future research should focus on developing more efficient, cost-effective, and sustainable synthetic routes.

Key areas for future investigation include:

Advanced Catalysis: Research into novel catalytic systems, including those based on earth-abundant, non-precious metals, could lead to more economical and environmentally friendly reduction processes. The development of highly selective and reusable heterogeneous catalysts would be a significant advancement.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of this compound represents a promising green alternative. Biocatalytic routes can offer high enantioselectivity, milder reaction conditions, and reduced waste generation.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its precursors could enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processing.

Direct Functionalization: Exploring methods for the direct amination and hydroxylation of styrene (B11656) or related feedstocks could provide more atom-economical pathways, avoiding the traditional "nitro-reduction" sequence.

Research ApproachPotential Advantage
Novel Metal Catalysis Reduced cost, improved sustainability
Biocatalysis High selectivity, mild conditions, reduced waste
Continuous Flow Chemistry Enhanced safety, scalability, and control
Direct C-H Functionalization Improved atom economy, shorter synthesis

Exploration of Undiscovered Material Applications

The bifunctional nature of this compound makes it an excellent monomer for polymer synthesis and a useful agent for material modification. It has been used to prepare ordered poly(amide-ester)s and to functionalize graphene nanoplatelets. sigmaaldrich.com Future research can build upon these foundations to create a new generation of advanced materials.

Promising avenues for exploration include:

High-Performance Polymers: Its use as a monomer could lead to the development of novel polyimides, polyamides, or polyurethanes with enhanced thermal stability, mechanical strength, and specific optoelectronic properties for applications in aerospace and electronics.

Functional Coatings and Resins: As a component in epoxy or resin formulations, it could impart improved adhesion, corrosion resistance, and specific surface properties. guidechem.com

Nanomaterial Functionalization: Expanding on its use with graphene, research could explore the functionalization of other nanomaterials (e.g., carbon nanotubes, quantum dots, metallic nanoparticles) to improve their dispersibility and interface with polymer matrices or biological systems.

Organic Dyes and Pigments: The aromatic amine group serves as a chromophore, suggesting its potential as a precursor for novel organic dyes and pigments with tailored colors and properties for use in textiles, printing, and imaging.

Design and Synthesis of Advanced Pharmaceutical Leads

This compound is a recognized building block in the pharmaceutical industry for creating active pharmaceutical ingredients (APIs). klandchemicals.com For instance, it is a key intermediate in the synthesis of Mirabegron, a medication for overactive bladder, and has been used in the preparation of compounds targeting BET bromodomains and EGFR. guidechem.comgoogle.com Its structure is a valuable scaffold that can be elaborated upon to generate novel drug candidates.

Future medicinal chemistry research could focus on:

Scaffold for Drug Discovery: Utilizing the this compound core to synthesize libraries of diverse compounds for screening against a wide range of biological targets, including kinases, proteases, and GPCRs.

Linker for Bifunctional Molecules: The distinct reactivity of the amine and alcohol groups makes it an ideal linker for creating bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade disease-causing proteins. guidechem.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aromatic ring, the ethyl linker, and the functional groups can provide crucial insights into the structural requirements for biological activity, guiding the rational design of more potent and selective therapeutic agents.

Deeper Mechanistic Understanding of Biological Activity

While widely used as a synthetic intermediate, the intrinsic biological activity and metabolic fate of this compound itself are not well-documented. A deeper understanding of its interaction with biological systems is crucial for both assessing its safety profile and uncovering potential new therapeutic applications.

Key research objectives should include:

Pharmacological and Toxicological Profiling: Comprehensive in vitro and in vivo studies are needed to characterize the compound's pharmacological effects, potential toxicity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Target Identification: Employing modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and 'omics' approaches (proteomics, metabolomics), could identify specific cellular proteins and pathways that interact with the compound.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation can significantly accelerate research and development involving this compound. Quantum chemical calculations have already been successfully integrated with supersonic jet spectroscopy to provide a detailed understanding of the compound's molecular structure, conformers, and the intramolecular forces, such as OH/π interactions, that govern its shape. nih.govacs.org

Future research can leverage this integrated approach to:

Predict Reaction Outcomes: Use computational chemistry to model reaction mechanisms for novel synthetic pathways, predict their feasibility, and optimize reaction conditions, thereby reducing the need for extensive empirical screening. nih.gov

Virtual Screening and Drug Design: Employ molecular docking and molecular dynamics simulations to predict how derivatives of this compound might bind to specific biological targets, allowing for the rational design of new pharmaceutical leads before their synthesis.

Material Property Prediction: Model the properties of polymers and other materials derived from this compound to predict their mechanical, thermal, and electronic characteristics, guiding the design of materials with desired functionalities.

Integrated ApproachApplication AreaResearch Goal
Quantum Chemistry & Spectroscopy Molecular StructureElucidate conformational preferences and intramolecular interactions. nih.govacs.org
Reaction Modeling Synthetic ChemistryOptimize reaction conditions and predict outcomes for novel pathways.
Molecular Docking/Dynamics Drug DiscoveryPredict binding affinity and guide the design of new pharmaceutical leads.
Polymer Modeling Materials SciencePredict material properties like thermal stability and mechanical strength.

Green Chemistry Approaches in Synthesis and Application

Adopting the principles of green chemistry is essential for the sustainable production and use of chemicals. nih.gov The synthesis of this compound and its derivatives offers numerous opportunities for implementing greener practices. A notable example is the use of Baker's Yeast for the synthesis of the related compound 1-(4-aminophenyl)ethanol, which highlights the potential of biocatalysis in producing optically pure compounds. jacsdirectory.com

Future efforts should be directed towards:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as developing one-pot or tandem reactions that minimize intermediate isolation steps and waste. nih.gov

Renewable Feedstocks: Investigating synthetic pathways that start from renewable, bio-based feedstocks rather than petroleum-based sources.

Energy Efficiency: Developing synthetic processes that can be conducted at ambient temperature and pressure, or by using alternative energy sources like microwave or ultrasonic irradiation to reduce energy consumption.

By pursuing these future research directions, the scientific community can further exploit the versatility of this compound, leading to the development of novel products and processes that are not only scientifically advanced but also safer, more efficient, and environmentally sustainable.

Q & A

Q. What are the common synthetic routes for 2-(4-Aminophenyl)ethanol, and how are they optimized?

  • Methodological Answer : this compound is synthesized via catalytic hydrogenation of nitro precursors (e.g., 4-nitroacetophenone) using transition metal catalysts like Rh/Al₂O₃ or Pd/C. Selective hydrogenation of the nitro group while preserving other functional groups (e.g., carbonyl) requires careful control of reaction conditions (e.g., H₂ pressure, solvent polarity). For example, Rh-based catalysts may yield mixtures of 4-aminoacetophenone and this compound due to competitive hydrogenation pathways . Alternative routes involve condensation reactions, such as reacting 4-aminoacetophenone with ethanolic solutions of aldehydes under acidic conditions, followed by purification via recrystallization .

Q. How is this compound characterized to confirm purity and structure?

  • Methodological Answer : Purity is assessed via HPLC (>98% purity criteria) and GC-MS to detect volatile impurities. Structural confirmation employs NMR (¹H/¹³C) to resolve aromatic protons (δ 6.5–7.5 ppm) and hydroxyl/amine groups (broad signals at δ 1.5–3.0 ppm). Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 137.18 (C₈H₁₁NO). Melting point analysis (if crystalline) and FT-IR for functional group identification (O-H stretch ~3300 cm⁻¹, N-H bend ~1600 cm⁻¹) are complementary .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound?

  • Methodological Answer : Enantioselectivity is complicated by the absence of chiral centers in the parent molecule. However, derivatives (e.g., ester or amide analogs) may require asymmetric catalysis. Chiral auxiliaries or biocatalysts (e.g., ketoreductases) can induce stereoselectivity during reduction steps. For instance, immobilized iridium complexes with N-heterocyclic carbene ligands have shown promise in asymmetric alkylation of alcohols, though yields may vary (34–59%) depending on solvent systems and temperature .

Q. How can reaction conditions be optimized to minimize by-products during hydrogenation?

  • Methodological Answer : By-product formation (e.g., 1-(4-aminocyclohexyl)ethanol) is mitigated by:
  • Using polar aprotic solvents (e.g., THF) to stabilize intermediates.
  • Adjusting H₂ pressure (1–3 atm) to favor nitro group reduction over carbonyl hydrogenation.
  • Incorporating selectivity modifiers (e.g., quinoline or thiourea derivatives) to block undesired adsorption on catalyst surfaces. Rh/silica catalysts at 50°C have demonstrated improved selectivity (up to 59% target product) compared to Pd-based systems .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : X-ray diffraction (XRD) crystallography is critical for resolving stereochemical uncertainties in crystalline derivatives (e.g., Schiff base complexes). For non-crystalline compounds, advanced NMR techniques (e.g., COSY, NOESY) and computational modeling (DFT) elucidate spatial arrangements. High-resolution MS (HRMS) with collision-induced dissociation (CID) differentiates isobaric species, particularly in sulfonamide or ester derivatives .

Biological and Environmental Considerations

Q. What potential biological activities are associated with this compound?

  • Methodological Answer : While direct evidence is limited, structural analogs (e.g., 1-(4-Methylphenyl)ethanol) exhibit antimicrobial and antioxidant properties. Researchers should conduct in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols. Antioxidant activity is evaluated via DPPH radical scavenging assays. Structure-activity relationship (SAR) studies modifying the hydroxyl/amine groups can enhance potency .

Q. What environmental impacts should be considered during large-scale synthesis?

  • Methodological Answer : Ecotoxicity studies (e.g., Daphnia magna acute toxicity tests) and biodegradation assays (OECD 301F) are essential to assess environmental persistence. Solvent selection (e.g., replacing ethanol with cyclopentyl methyl ether) reduces aquatic toxicity. Life-cycle analysis (LCA) models optimize waste management, particularly for palladium catalyst recovery .

Future Research Directions

Q. What emerging methodologies could improve the sustainability of synthesizing this compound?

  • Methodological Answer :
  • Biocatalysis : Engineered alcohol dehydrogenases or transaminases for greener, aqueous-phase synthesis.
  • Flow Chemistry : Continuous hydrogenation reactors with real-time monitoring (e.g., inline FTIR) to enhance yield and reduce waste.
  • Machine Learning : Predictive models for catalyst design and reaction optimization using datasets from analogous compounds .

Q. How can computational tools advance the study of this compound?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities for antimicrobial targets (e.g., bacterial dihydrofolate reductase). Quantum mechanical calculations (Gaussian 16) model reaction pathways and transition states to guide catalyst design. Cheminformatics platforms (e.g., KNIME) analyze SAR data for derivative libraries .

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Reactant of Route 1
2-(4-Aminophenyl)ethanol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.